molecular formula C11H16N2O4S B14617584 Butyl 2-(benzenesulfonyl)hydrazine-1-carboxylate CAS No. 58358-77-3

Butyl 2-(benzenesulfonyl)hydrazine-1-carboxylate

Katalognummer: B14617584
CAS-Nummer: 58358-77-3
Molekulargewicht: 272.32 g/mol
InChI-Schlüssel: LBCNCSWVMJUXIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butyl 2-(benzenesulfonyl)hydrazine-1-carboxylate is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a butyl group, a benzenesulfonyl group, and a hydrazine carboxylate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-(benzenesulfonyl)hydrazine-1-carboxylate typically involves the reaction of butyl hydrazine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Butyl hydrazine+Benzenesulfonyl chlorideButyl 2-(benzenesulfonyl)hydrazine-1-carboxylate\text{Butyl hydrazine} + \text{Benzenesulfonyl chloride} \rightarrow \text{this compound} Butyl hydrazine+Benzenesulfonyl chloride→Butyl 2-(benzenesulfonyl)hydrazine-1-carboxylate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Butyl 2-(benzenesulfonyl)hydrazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the hydrazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

Butyl 2-(benzenesulfonyl)hydrazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Butyl 2-(benzenesulfonyl)hydrazine-1-carboxylate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The pathways involved may include the disruption of cellular processes and induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Butyl 2-(benzenesulfonyl)hydrazine-1-carboxylate: Unique due to its specific structural features.

    Phenylhydrazine derivatives: Similar in structure but differ in the substituent groups attached to the hydrazine moiety.

    Sulfonyl hydrazine derivatives: Share the sulfonyl hydrazine core but vary in the alkyl or aryl groups attached.

Uniqueness

This compound is unique due to the presence of both butyl and benzenesulfonyl groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in research and industrial applications.

Eigenschaften

CAS-Nummer

58358-77-3

Molekularformel

C11H16N2O4S

Molekulargewicht

272.32 g/mol

IUPAC-Name

butyl N-(benzenesulfonamido)carbamate

InChI

InChI=1S/C11H16N2O4S/c1-2-3-9-17-11(14)12-13-18(15,16)10-7-5-4-6-8-10/h4-8,13H,2-3,9H2,1H3,(H,12,14)

InChI-Schlüssel

LBCNCSWVMJUXIF-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(=O)NNS(=O)(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.